4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
Overview
Description
The compound “4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole” is a derivative of nitrophenol, which is a simple organic aromatic compound widely used in manufacturing many products . Nitrophenol derivatives are often used in research due to their interesting properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, nitrophenol derivatives are often synthesized through various chemical reactions . For example, new carbamates of 4-nitrophenylchloroformate were synthesized by a simple nucleophilic substitution .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) in the presence of reducing agents by various nanostructured materials has been selected as a model benchmark reaction to explore the catalytic activity .Scientific Research Applications
Synthetic Methodologies and Applications
Multi-component Synthesis : The synthesis of 1,5-disubstituted 1,2,3-triazoles, including compounds related to the chemical , has been achieved through a metal-free multi-component reaction. This method provides a route to synthesize heterocyclic aromatic compounds, with potential antibacterial and antifungal applications tested against various microorganisms (Vo, 2020).
Luminescent Materials : A study on quinoline-triazoles, including a derivative similar to 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, demonstrated their application in probing the relationship between lattice hydrogen-bonding interactions and crystal growth. These compounds are luminescent and thermally stable, suggesting their potential in material science (Bai, Young, & Hor, 2017).
Anticancer Studies : Mannich bases derived from 1,2,4-triazoles, a closely related class of compounds, were synthesized and screened for anticancer activity. This indicates the role of triazole derivatives in the development of new therapeutic agents (Holla, Veerendra, Shivananda, & Poojary, 2003).
Antimicrobial Activity : Research on the antimicrobial properties of metal complexes with polydentate 1,2,4-triazole ligands suggests the potential of triazole derivatives, including 4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole, as antimicrobial agents. The novel ligand and its complexes showed promising results against various microorganisms (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).
properties
IUPAC Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-3-20-13(21-4-2)12-9-16(15-14-12)10-5-7-11(8-6-10)17(18)19/h5-9,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULOCKNLBZSRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(diethoxymethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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